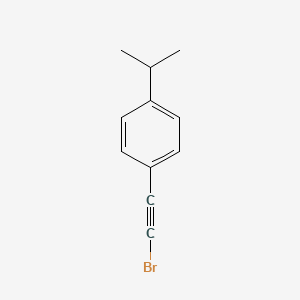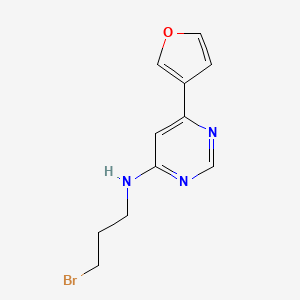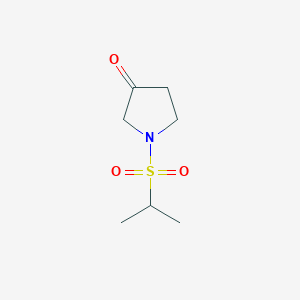
4-Bromo-2-isobutoxyphenol
Descripción general
Descripción
4-Bromo-2-isobutoxyphenol is an organic compound characterized by a bromine atom and an isobutoxy group attached to a phenol ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination of 2-Isobutoxyphenol: This method involves the bromination of 2-isobutoxyphenol using bromine in the presence of a suitable solvent like dichloromethane.
Isobutoxylation of 4-Bromophenol: Another approach is the isobutoxylation of 4-bromophenol using isobutyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination and isobutoxylation reactions under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas are often used.
Substitution: Nucleophiles such as sodium iodide and aprotic solvents like dimethylformamide are typically employed.
Major Products Formed:
Oxidation Products: Quinones and other oxidized phenols.
Reduction Products: 4-Bromo-2-isobutoxybenzene.
Substitution Products: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Bromo-2-isobutoxyphenol is utilized in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and interactions.
Industry: It is employed in the manufacture of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-Bromo-2-isobutoxyphenol exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes and influence their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparación Con Compuestos Similares
4-Bromophenol: Lacks the isobutoxy group.
2-Isobutoxyphenol: Lacks the bromine atom.
4-Bromo-2-methoxyphenol: Similar structure but with a methoxy group instead of isobutoxy.
Uniqueness: 4-Bromo-2-isobutoxyphenol is unique due to the combination of the bromine atom and the isobutoxy group, which imparts distinct chemical properties compared to its similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
4-bromo-2-(2-methylpropoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-7(2)6-13-10-5-8(11)3-4-9(10)12/h3-5,7,12H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPQGLRROSVCFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl[(oxolan-3-yl)methyl]amine hydrochloride](/img/structure/B1531576.png)
![8-[(1-Hydroxycyclobutyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1531577.png)

![(Butan-2-yl)[(1-fluorocyclopentyl)methyl]amine](/img/structure/B1531583.png)
amine](/img/structure/B1531584.png)
![1-[(1-fluorocyclopentyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1531587.png)
![1-[(1-Fluorocyclopentyl)methyl]-1,4-diazepane](/img/structure/B1531588.png)

![1-[(4-Cyclobutylpiperazin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1531592.png)
![1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol](/img/structure/B1531593.png)
![N-[(1-fluorocyclopentyl)methyl]-3,4-dimethylaniline](/img/structure/B1531594.png)
![(1r,4r)-N-[(1-fluorocyclopentyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1531595.png)


